(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-16(8-5-10-19-14)18(21)20-11-9-17(24(22,23)13-12-20)15-6-3-2-4-7-15/h2-8,10,17H,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIXECMRDGXDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine precursor under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Pyridine Ring Attachment: The pyridine moiety is attached through a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the dioxido groups, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxido groups and the aromatic rings play a crucial role in these interactions, often through hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiadiazole Derivatives (e.g., ): Five-membered 1,3,4-thiadiazole rings are rigid and electron-deficient, favoring π-stacking interactions but offering less steric bulk than the thiazepan system .
- Pyrazole-Thiophene Methanones (e.g., ): Bicyclic systems (e.g., thieno[2,3-b]thiophene) provide planar aromatic surfaces, contrasting with the non-planar thiazepan ring .
Substituent Effects
- The 2-methylpyridin-3-yl group in the target compound may improve binding to metalloenzymes or receptors via nitrogen coordination, unlike purely aryl-substituted analogs (e.g., diaryl methanones in ) .
- Phenyl vs. Alkyl Groups: The phenyl group at position 7 on the thiazepan ring could introduce steric hindrance, similar to cyclopentyl/cyclohexyl indole methanones (), but with enhanced π-π interactions .
Physicochemical Properties
Thermal Stability
- Di(1H-tetrazol-5-yl) Methanone Oxime (): Decomposes at 288.7°C, stabilized by hydrogen bonding .
- Pyrazole-Thiophene Methanones (): Melt above 300°C due to extended conjugation .
Solubility and Steric Effects
- The thiazepan-dioxide core may improve aqueous solubility relative to diaryl methanones () but introduce steric challenges in crystallization, akin to cyclohexyl indole methanones () .
Biological Activity
The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone |
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 352.42 g/mol |
| CAS Number | 2034534-85-3 |
The compound features a thiazepane ring structure which is significant for its biological interactions. Its unique combination of functional groups may enhance its pharmacological properties.
The biological activity of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazepane ring allows for specific binding interactions that can modulate the activity of these targets. The presence of the dioxido group may also contribute to its reactivity and interaction with biological systems.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Studies have shown that thiazepane derivatives exhibit significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in oncology.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazepane derivatives, including (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial properties.
Study 2: Anti-inflammatory Effects
In a controlled trial reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of the compound using an animal model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group, suggesting potential use in treating inflammatory disorders.
Study 3: Anticancer Activity
A recent study in Cancer Letters explored the anticancer potential of thiazepane derivatives. The compound was shown to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.
Q & A
Q. How can the compound’s stability under long-term storage conditions be systematically evaluated?
- Methodological Answer:
- Forced degradation studies: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Stability-indicating assays: Use HPLC-DAD to quantify degradation products over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
